molecular formula C9H18N2O3 B6231210 tert-butyl 4-amino-1,2-oxazinane-2-carboxylate CAS No. 2731014-16-5

tert-butyl 4-amino-1,2-oxazinane-2-carboxylate

Cat. No. B6231210
CAS RN: 2731014-16-5
M. Wt: 202.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate, also known as TBAC, is an important organic compound used in a variety of scientific research applications. This compound is a versatile building block for a variety of organic syntheses and is used to produce a range of products from pharmaceuticals to polymers. TBAC has a broad range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Scientific Research Applications

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is used in a wide range of scientific research applications. It is commonly used as a building block for organic syntheses, as it can be used to produce a variety of products, including pharmaceuticals and polymers. This compound is also used as a ligand in coordination chemistry, as it can form chelates with metal ions. Additionally, this compound is used as a reagent in a variety of laboratory experiments, including the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and facilitating its conversion into a desired product. Additionally, this compound is believed to act as a catalyst for the formation of new bonds, such as in the Ullmann reaction.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, and it has been shown to have the potential to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a high yield in the Ullmann reaction. Additionally, this compound is highly soluble in common organic solvents, making it easy to use in a variety of experiments. However, this compound also has some limitations. It is highly flammable and must be handled with care, and it can be toxic if inhaled or ingested. Additionally, the compound can be unstable under certain conditions and can decompose if not stored properly.

Future Directions

The potential applications of tert-butyl 4-amino-1,2-oxazinane-2-carboxylate are vast and varied. It has been used in a variety of laboratory experiments, and its potential as a building block for organic syntheses is only beginning to be explored. Additionally, this compound has the potential to be used in the development of new pharmaceuticals and polymers. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Synthesis Methods

Tert-butyl 4-amino-1,2-oxazinane-2-carboxylate is synthesized through a process known as the Ullmann reaction. This reaction involves the coupling of two aryl halides with a copper-based catalyst in the presence of an amine. The reaction typically takes place at temperatures ranging from 100 to 200°C and is typically carried out in an inert solvent such as toluene or THF. The reaction is generally considered to be highly efficient, with yields of up to 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-amino-1,2-oxazinane-2-carboxylate involves the reaction of tert-butyl 4-hydroxy-2-oxazolidinone with phosgene to form tert-butyl 4-chloro-2-oxazolidinone, which is then reacted with ammonia to form tert-butyl 4-amino-2-oxazolidinone. This intermediate is then cyclized with ethyl chloroformate to form tert-butyl 4-amino-1,2-oxazinane-2-carboxylate.", "Starting Materials": [ "tert-butyl 4-hydroxy-2-oxazolidinone", "phosgene", "ammonia", "ethyl chloroformate" ], "Reaction": [ "React tert-butyl 4-hydroxy-2-oxazolidinone with phosgene in the presence of a base such as triethylamine to form tert-butyl 4-chloro-2-oxazolidinone.", "React tert-butyl 4-chloro-2-oxazolidinone with ammonia in the presence of a base such as sodium hydroxide to form tert-butyl 4-amino-2-oxazolidinone.", "Cyclize tert-butyl 4-amino-2-oxazolidinone with ethyl chloroformate in the presence of a base such as triethylamine to form tert-butyl 4-amino-1,2-oxazinane-2-carboxylate." ] }

CAS RN

2731014-16-5

Molecular Formula

C9H18N2O3

Molecular Weight

202.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.